iso-PropylaMine-d9
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Description
Molecular Structure Analysis
The molecular formula of iso-Propylamine-d9 is C3H9N . The structure of iso-Propylamine-d9 is also available as a 2-dimensional (2D) chemical structure image and a 3-dimensional (3D) chemical structure image .
Chemical Reactions Analysis
Isopropylamine exhibits reactions typical of other simple alkyl amines, i.e., protonation, alkylation, acylation, condensation with carbonyls. Like other simple aliphatic amines, isopropylamine is a weak base: the pK a of [(CH 3) 2)CHNH 3] + is 10.63 .
Physical And Chemical Properties Analysis
Propylamine, a compound similar to iso-Propylamine-d9, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C. It showcases a boiling point of 47-48°C and a melting point of -83°C. The compound is readily miscible with water and most organic solvents .
Safety And Hazards
Future Directions
Iso-Propylamine-d9 is a valuable intermediate in the chemical industry. It is used in the synthesis of numerous drugs, including local anesthetics and antihistamines . It is also used in the manufacture of a wide range of chemicals including pharmaceuticals, pesticides, and rubber chemicals . The future directions of iso-Propylamine-d9 could involve further exploration of its potential applications in these and other areas.
properties
CAS RN |
1219794-73-6 |
---|---|
Product Name |
iso-PropylaMine-d9 |
Molecular Formula |
C3H9N |
Molecular Weight |
68.167 |
IUPAC Name |
N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2 |
InChI Key |
JJWLVOIRVHMVIS-OPWLHENWSA-N |
SMILES |
CC(C)N |
synonyms |
iso-PropylaMine-d9 |
Origin of Product |
United States |
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